

Introduction: The Significance of a Fluorinated Indole Scaffold

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Compound of Interest

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|----------------|---------------------------------------|
| Compound Name: | 4-Fluoro-5-methoxy-2-methyl-1H-indole |
| CAS No.: | 288385-93-3 |
| Cat. No.: | B1343830 |

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The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic introduction of fluorine atom(s) into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[2] **4-Fluoro-5-methoxy-2-methyl-1H-indole** combines these features, making it a valuable building block for exploring new chemical space. Its structure is analogous to precursors for potent serotonin receptor agonists, highlighting its potential as a key intermediate in the synthesis of novel therapeutics.[3][4]

Core Physicochemical Properties

A summary of the fundamental properties of **4-Fluoro-5-methoxy-2-methyl-1H-indole** is presented below. It is important to note that experimental data for properties such as melting and boiling points are not readily available in published literature.



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Proposed Synthesis: The Fischer Indole Synthesis

The most reliable and versatile method for constructing the 2-methyl-1H-indole core of the target molecule is the Fischer indole synthesis.[9][10] This classic reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine and a ketone.

Synthetic Workflow

The proposed two-stage synthesis commences with the formation of (4-fluoro-5-methoxyphenyl)hydrazine, followed by its condensation with acetone to form the hydrazone intermediate, which is then cyclized.



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Caption: Proposed Fischer Indole Synthesis Workflow.

Detailed Experimental Protocol

Materials:

- (4-Fluoro-5-methoxyphenyl)hydrazine
- Acetone (slight excess)
- Solvent (e.g., Ethanol or Acetic Acid)
- Acid Catalyst (e.g., Polyphosphoric acid (PPA), Zinc chloride, or Sulfuric acid)
- Organic solvent for extraction (e.g., Ethyl acetate)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- **Hydrazone Formation:** Dissolve (4-fluoro-5-methoxyphenyl)hydrazine in a suitable solvent like ethanol. Add a slight excess of acetone to the solution. The mixture is typically stirred at room temperature or with gentle heating to facilitate the condensation reaction, forming the corresponding hydrazone. The progress can be monitored by Thin-Layer Chromatography (TLC).[9]
- **Cyclization:** To the formed hydrazone, carefully add the acid catalyst. The choice of catalyst is critical; PPA is often effective for this transformation. The mixture is then heated (e.g., 80-100 °C) to induce the cyclization and elimination of ammonia. This is the key indole-forming step.[9]
- **Work-up and Purification:** Upon completion (as monitored by TLC), cool the reaction mixture to room temperature. Carefully neutralize the acid by pouring the mixture over ice and adding a base, such as a saturated sodium bicarbonate solution, until effervescence ceases.

Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[9]

- Isolation: After filtering the drying agent, concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure **4-Fluoro-5-methoxy-2-methyl-1H-indole**.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound requires a suite of spectroscopic techniques. The following workflow outlines the standard characterization process.[11]



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Caption: Standard Characterization Workflow for the Target Compound.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for **4-Fluoro-5-methoxy-2-methyl-1H-indole**, based on analyses of structurally similar compounds.[12]



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Chemical Reactivity and Stability Insights

The reactivity of the indole ring is heavily influenced by its substituents. The electron-donating nature of the methoxy group and the methyl group at the C2 position, combined with the electron-withdrawing effect of the fluorine atom, creates a unique electronic profile.

- **Electrophilic Substitution:** The indole ring is generally susceptible to electrophilic attack, typically at the C3 position. However, since the C2 position is substituted, reactivity at other positions on the pyrrole or benzene ring should be considered.
- **N-H Acidity:** The indole N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions.
- **Stability:** While fluorination often enhances metabolic stability, certain fluorinated heteroaromatic systems can be susceptible to defluorination under physiological conditions. [13] Early-stage stability assays in aqueous buffers are recommended to de-risk any compound containing this scaffold for downstream applications.

Potential as a Scaffold in Drug Discovery

4-Fluoro-5-methoxy-2-methyl-1H-indole is a valuable precursor for more complex molecules, particularly in the realm of neuroscience and psychoactive drug development. Related tryptamines, such as 4-Fluoro-5-methoxy-DMT, are potent 5-HT_{1a} receptor agonists.[4] The title compound can serve as a starting point for the synthesis of such tryptamines through functionalization at the C3 position.



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Caption: Conceptual Pathway from the Indole Scaffold to a Tryptamine Derivative.

The incorporation of the 2-methyl group may modulate the pharmacological profile of the resulting tryptamines, potentially altering receptor selectivity or metabolic pathways compared to their non-methylated counterparts. This makes **4-Fluoro-5-methoxy-2-methyl-1H-indole** an intriguing platform for structure-activity relationship (SAR) studies.

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